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m-Tolyltetrazolium Red Formazan

Cat. No.: B13809543
M. Wt: 314.4 g/mol
InChI Key: TXSUIVPRHHQNTM-UKMVXUQGSA-N
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Description

Historical Evolution of Formazan (B1609692) and Tetrazolium Salt Research

The journey into the world of formazan chemistry began in 1875 when German chemist Hans von Pechmann, in collaboration with Eugen Bamberger, first synthesized a formazan. This pioneering work laid the groundwork for future explorations into this novel class of compounds. Nineteen years later, in 1894, the same duo successfully oxidized a formazan to produce the first tetrazolium salt, establishing the fundamental redox relationship that defines this chemical family. The core structure of formazans was definitively elucidated in 1892. While hundreds of formazan and tetrazolium salt derivatives have been synthesized since their discovery, only a select few have found widespread application in biological and chemical research, primarily due to their utility as indicators of metabolic activity.

Chemical Classification and Core Structural Features of Formazan Dyes

Formazans are classified as azo dyes and are characterized by a unique atomic chain: [-N=N-C(R)=N-NH-]. This backbone is responsible for their intense coloration, which can range from deep reds and purples to oranges and blues, depending on the substituent groups attached.

The formation of a formazan dye is a hallmark of the reduction of a tetrazolium salt, often facilitated by dehydrogenases and reductases in biological systems. This property makes them excellent indicators of cellular viability and metabolic activity.

Key structural features of formazans include:

High Tautomeric and Conformational Flexibility: The presence of alternating double bonds allows for several isomeric forms, influencing the compound's color and properties.

Chelation: Formazans can form highly colored complexes with metal ions, a property that is leveraged in analytical chemistry.

Solubility: Generally, formazans are sparingly soluble in water but show good solubility in organic solvents such as ethanol (B145695), acetone, and chloroform.

Specific Context of m-Tolyltetrazolium Red Formazan within the Formazan Class

This compound, systematically named 1-(m-tolyl)-3,5-diphenylformazan, is a specific derivative within the vast formazan family. It is the reduced form of the corresponding tetrazolium salt, 2-(m-tolyl)-3,5-diphenyl-2H-tetrazolium chloride. The "m-tolyl" designation indicates that a tolyl group (a methyl-substituted phenyl ring) is attached at the meta position of one of the N-phenyl rings. This substitution pattern influences the steric and electronic properties of the molecule, which in turn can affect its color, solubility, and reactivity compared to other formazans like the more commonly studied triphenylformazan (B7774302) (TPF).

Below is a table detailing the key properties of this compound.

PropertyValue
Systematic Name 1-(m-tolyl)-3,5-diphenylformazan
Synonym This compound
CAS Number 71274-65-2
Molecular Formula C₂₀H₁₈N₄
Molecular Weight 314.38 g/mol
Appearance Orange to Brown powder/crystal
Melting Point 152°C

This table is interactive. You can sort and filter the data.

Overview of Key Academic Research Trajectories for this compound

While research on formazans as a class is extensive, specific academic studies focusing on this compound are less common than those for other analogs like MTT or TTC formazans. However, the general research trajectories for formazans provide a framework for understanding the potential applications and areas of interest for this specific compound.

The primary research applications for formazans fall into several key areas:

Viability and Cytotoxicity Assays: The reduction of tetrazolium salts to colored formazans by metabolically active cells is the basis for some of the most widely used assays to determine cell viability and the cytotoxic effects of chemical compounds. core.ac.ukresearchgate.netnih.gov Assays like the MTT and XTT tests rely on this color change, which can be quantified spectrophotometrically. core.ac.uk

Histochemistry and Staining: The intense and stable color of formazan deposits makes them useful as stains in histochemical procedures to localize enzymatic activity within tissues.

Photochemistry and Photochromism: The isomerization of the formazan backbone upon exposure to light has led to research into their photochromic properties, where the color of a solution can change reversibly or irreversibly with light. This has potential applications in materials science and molecular switches.

Analytical Reagents: Due to their ability to form colored chelates with metals, formazans are investigated for their potential as sensors for metal ion detection. informaticsjournals.co.innih.gov

Although detailed research findings for this compound are not as prevalent in the literature as for its parent compound, triphenyltetrazolium (B181601) chloride (TTC), its structural similarity suggests it would be relevant in similar applications, particularly where nuanced differences in solubility or reactivity due to the m-tolyl group could be advantageous.

For context, the table below compares this compound with the well-studied MTT Formazan.

FeatureThis compoundMTT Formazan
Parent Tetrazolium 2-(m-tolyl)-3,5-diphenyl-2H-tetrazolium3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
Molecular Formula C₂₀H₁₈N₄C₁₈H₁₇N₅S
Molecular Weight 314.38 g/mol 335.43 g/mol
Common Application Inferred use in redox indicationWidely used in cell viability (MTT) assays. sigmaaldrich.com
Solubility Insoluble in waterInsoluble in water, soluble in DMSO/ethanol

This table is interactive and allows for a comparison of the two formazan compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N4 B13809543 m-Tolyltetrazolium Red Formazan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3/b23-21?,24-20-

InChI Key

TXSUIVPRHHQNTM-UKMVXUQGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(/C2=CC=CC=C2)\N=NC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Synthesis and Advanced Chemical Modifications of Formazan Compounds

General Synthetic Methodologies for Formazan (B1609692) Derivatives

The synthesis of formazan derivatives is a well-established area of organic chemistry, with several general methodologies available. These methods primarily revolve around the formation of the characteristic [-N=N-C(R)=N-NH-] core structure.

One of the most common and versatile methods involves the coupling reaction of an aryl diazonium salt with a hydrazone. nih.govdergipark.org.tr This approach allows for the synthesis of unsymmetrical formazans by carefully selecting the substituents on both the diazonium salt and the hydrazone. The reaction is typically carried out in a cooled solution with a controlled pH. nih.gov

Another widely used method is the reaction of two equivalents of a diazonium salt with a compound containing an active methylene (B1212753) group. rsc.org This pathway is particularly useful for the synthesis of symmetrical formazans, where the substituents on the 1- and 5-positions of the formazan are identical.

Furthermore, formazans can be synthesized through the oxidation of the corresponding hydrazidines. wikipedia.org The reduction of tetrazolium salts is also a viable route to formazans, highlighting the reversible redox relationship between these two classes of compounds. dergipark.org.trwikipedia.org The choice of the synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Specific Synthetic Pathways and Yield Optimization for m-Tolyltetrazolium Red Formazan

While specific literature detailing the synthesis of a compound explicitly named "this compound" is scarce, its synthesis can be inferred from the general methodologies applied to other aryl-substituted formazans. The "red" in its name suggests a triaryl-substituted formazan, likely with tolyl and phenyl groups. A plausible structure for this compound is 1-(m-tolyl)-3,5-diphenylformazan.

The most probable synthetic route for this compound would be the coupling of a diazonium salt derived from m-toluidine (B57737) with benzaldehyde (B42025) phenylhydrazone. The key steps would involve:

Diazotization of m-toluidine: Reacting m-toluidine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the m-tolyldiazonium salt. nih.gov

Preparation of benzaldehyde phenylhydrazone: This can be synthesized by the condensation of benzaldehyde with phenylhydrazine. nih.gov

Coupling reaction: The freshly prepared m-tolyldiazonium salt solution is then added dropwise to a solution of benzaldehyde phenylhydrazone in a suitable solvent, such as pyridine (B92270) or a buffered aqueous solution, while maintaining a low temperature. nih.gov

Yield optimization for this synthesis would involve careful control of several parameters:

Temperature: Maintaining a low temperature throughout the diazotization and coupling steps is crucial to prevent the decomposition of the diazonium salt.

pH: The pH of the reaction medium during the coupling step can significantly influence the reaction rate and the formation of byproducts.

Purity of reactants: Using highly pure starting materials is essential for obtaining a clean product and maximizing the yield.

Stoichiometry: Precise control over the molar ratios of the reactants is necessary to ensure complete reaction and minimize unreacted starting materials.

The following table outlines a hypothetical reaction scheme for the synthesis of 1-(m-tolyl)-3,5-diphenylformazan.

StepReactantsReagentsConditionsProduct
1m-ToluidineSodium Nitrite, Hydrochloric Acid0-5 °Cm-Tolyldiazonium chloride
2Benzaldehyde, PhenylhydrazineAcetic AcidRoom TemperatureBenzaldehyde phenylhydrazone
3m-Tolyldiazonium chloride, Benzaldehyde phenylhydrazonePyridine or buffered solution0-10 °C1-(m-Tolyl)-3,5-diphenylformazan

Strategies for Derivatization and Functionalization of the Formazan Chromophore

The formazan chromophore, with its extended π-system, offers several avenues for derivatization and functionalization. These modifications can be used to tune the compound's color, solubility, and reactivity, as well as to introduce new functionalities for specific applications.

Modification of the Aryl Rings: The phenyl and m-tolyl rings of this compound can be functionalized through electrophilic aromatic substitution reactions. For instance, nitration, halogenation, sulfonation, or Friedel-Crafts acylation could introduce substituents that would modulate the electronic properties of the formazan. The position of these substituents would be directed by the existing groups on the aromatic rings.

Derivatization at the N-H Group: The hydrogen atom of the N-H group in the formazan backbone is weakly acidic and can be replaced. wikipedia.org Deprotonation with a suitable base leads to the formation of a formazanate anion, which can then be reacted with various electrophiles. rsc.org This allows for the introduction of alkyl, acyl, or other functional groups at this position.

Complexation with Metal Ions: Formazans are excellent chelating ligands and readily form stable complexes with a variety of metal ions, including transition metals. rsc.orgwikipedia.org The coordination of a metal to the formazan can significantly alter its spectroscopic and electrochemical properties. The m-tolyl group can influence the stability and geometry of these metal complexes through steric and electronic effects.

The following table summarizes potential derivatization strategies for this compound.

Reaction TypeReagentsPotential Functional Groups Introduced
NitrationNitric Acid, Sulfuric Acid-NO₂
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃-Br, -Cl
SulfonationFuming Sulfuric Acid-SO₃H
N-AlkylationBase, Alkyl Halide-R (alkyl group)
Metal ComplexationMetal Salts (e.g., Cu²⁺, Ni²⁺, Zn²⁺)Metal center coordinated to the formazan

Investigation of Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is largely dictated by the formazan core and the nature of its aryl substituents.

Redox Chemistry: A key feature of formazans is their ability to undergo oxidation to form the corresponding tetrazolium salts. dergipark.org.trwikipedia.org This is a reversible process, and the tetrazolium salt can be reduced back to the formazan. The redox potential of this transformation is influenced by the substituents on the aryl rings. The electron-donating methyl group on the m-tolyl substituent would be expected to make the formazan easier to oxidize compared to an unsubstituted phenylformazan.

Acid-Base Properties: Formazans are amphoteric, meaning they can act as both weak acids and weak bases. wikipedia.org The N-H group can be deprotonated by a base, while the nitrogen atoms of the azo groups can be protonated by a strong acid.

Cyclization Reactions: Under certain conditions, formazans can undergo cyclization reactions to form other heterocyclic compounds. For example, oxidative cyclization can lead to the formation of verdazyl radicals, which are stable free radicals.

Photochemical Reactivity: Some formazans exhibit photochromism, undergoing reversible color changes upon exposure to light of specific wavelengths. This property is due to the isomerization around the C=N and N=N double bonds. dergipark.org.tr The steric and electronic effects of the m-tolyl group could influence the kinetics and thermodynamics of these photoisomerization processes.

Advanced Spectroscopic and Analytical Characterization of M Tolyltetrazolium Red Formazan

Spectrophotometric Analysis and Characterization

The utility of m-Tolyltetrazolium Red Formazan (B1609692) in quantitative assays is directly linked to its distinct spectroscopic characteristics. These properties, including how it absorbs and emits light, are sensitive to its chemical environment.

m-Tolyltetrazolium Red Formazan is known for its intense purple color when solubilized, which is a result of its strong absorption of light in the visible spectrum. The absorption spectrum is characterized by a primary peak, though its exact position can be influenced by environmental factors.

Absorption: The maximum absorbance (λmax) for the solubilized formazan is typically observed in the range of 560 to 570 nm. nih.gov Spectrophotometric measurements are commonly performed at 570 nm to quantify the amount of formazan produced. nih.gov

Emission: While the formazan derived from MTT is often considered non-fluorescent, similar formazan structures, such as the one derived from 3-cyano-1,5-ditolyl tetrazolium chloride (CTC), exhibit significant red fluorescence. conicet.gov.ared.ac.uk The fluorescence of CTC formazan has been recorded with excitation wavelengths between 380–440 nm and an emission maximum around 625 nm. conicet.gov.ar It has been proposed that the two methyl groups on the phenyl rings, a feature shared by this compound, are essential for this fluorescence. conicet.gov.ared.ac.uk The parent tetrazolium salt, by contrast, is generally non-fluorescent or weakly fluorescent, a property that is exploited in fluorometric assays. ed.ac.uk

Table 1: Spectroscopic Properties of this compound and Analogs

PropertyWavelength / RangeCompound OriginNotes
Absorption Maximum (λmax) 560 - 570 nmMTT FormazanPosition is dependent on pH and solvent conditions. nih.gov
Fluorescence Excitation ~380 - 440 nmCTC FormazanData from a structurally similar, fluorescent formazan analog. conicet.gov.ar
Fluorescence Emission ~625 nmCTC FormazanData from a structurally similar, fluorescent formazan analog. conicet.gov.ar

The spectroscopic behavior of this compound is not static; it is highly dependent on the immediate chemical milieu, including pH and the nature of the solvent used for dissolution.

The absorption spectrum of the formazan is particularly sensitive to pH. nih.gov At a high pH (e.g., 10.5), the spectrum shows a single, stable absorption maximum between 560 and 570 nm. nih.gov However, at a lower pH or at high cell densities which can lead to localized acidic environments, the spectrum changes significantly, exhibiting two absorption maxima: one around 510 nm and a second near 570 nm. nih.gov This spectral shift at lower pH can lead to an underestimation of the total formazan produced if measurements are only taken at 570 nm. nih.gov

The microenvironment within the cell also plays a role. Due to its lipophilic (fat-loving) nature, MTT formazan has been observed to accumulate in cellular lipid droplets. nih.gov The properties of the solvent used to dissolve the insoluble formazan crystals are also critical. Solvents like dimethyl sulfoxide (B87167) (DMSO), isopropanol (B130326), or solutions containing sodium dodecyl sulfate (B86663) (SDS) are used to solubilize the formazan for measurement, and the choice of solvent can affect the stability and intensity of the color. nih.govscielo.br

Fluorescence offers a highly sensitive alternative to colorimetric measurements. cranfield.ac.uk While the formazan from MTT is not typically used in fluorescence assays, structurally similar ditolyl formazans are fluorescent. conicet.gov.ared.ac.uk The principle behind fluorescent tetrazolium assays is the conversion of a non-fluorescent tetrazolium salt into a highly fluorescent formazan product upon reduction by metabolically active cells. ed.ac.uknih.gov

The tetrazolium ring structure itself can act as a fluorescence quencher. ed.ac.uk In the design of novel fluorescent probes, a known fluorophore (like coumarin (B35378) or fluorescein) can be attached to the tetrazolium salt. ed.ac.uknih.gov The tetrazolium moiety often suppresses the fluorescence of the attached molecule. Upon cellular reduction, the tetrazolium ring is opened to form the formazan, which disrupts the quenching effect and restores fluorescence. ed.ac.uk For instance, a coumarin-based tetrazolium salt was found to be almost non-fluorescent in acidic aqueous conditions, while its corresponding formazan remained fluorescent, resulting in a 60-fold difference in emission intensity. ed.ac.uk

Quantitative Analytical Methodologies Employing Formazan Formation

The conversion of tetrazolium salts to formazan is the basis for widely used quantitative assays that measure cellular viability and cytotoxicity. The accuracy and reproducibility of these methods depend on understanding the underlying principles and optimizing the protocols.

Both colorimetric and fluorometric assays leverage the enzymatic reduction of a tetrazolium salt by cellular dehydrogenases, primarily within the mitochondria of metabolically active cells. youtube.com The quantity of formazan generated is directly proportional to the number of living cells. researchgate.net

Colorimetric Detection: This is the most common method, typified by the MTT assay. youtube.com It relies on the principle that the yellow, water-soluble MTT salt is converted into a purple, water-insoluble formazan. scielo.br This insoluble product must then be dissolved using a suitable organic solvent (like DMSO) or a detergent solution (like SDS) to allow for spectrophotometric quantification of its absorbance. nih.govresearchgate.net The intensity of the resulting purple solution, measured at its absorbance maximum, correlates with viable cell number. researchgate.net

Fluorometric Detection: These assays offer several advantages over colorimetric methods, including significantly higher sensitivity. cranfield.ac.uknih.gov They employ a tetrazolium salt that is either non-fluorescent or very weakly fluorescent. ed.ac.uk Cellular reduction converts this substrate into a formazan product that is intensely fluorescent. nih.gov The resulting fluorescence can be measured with a fluorometer, allowing for the detection of fewer cells than is possible with absorbance-based methods. nih.gov This enables techniques like flow cytometry and confocal microscopy to be used for analysis. cranfield.ac.uk

To ensure that results from formazan-based assays are accurate, reliable, and reproducible, careful standardization and optimization of the protocol are essential. Several factors can introduce variability and error.

pH Control: As the absorption spectrum of the formazan is pH-dependent, controlling the final pH of the solubilized product is critical. nih.gov The addition of a buffer, for example to a pH of 10.5, can overcome the spectral shifts caused by cellular density and acidic culture media, ensuring a stable and maximal absorbance signal at ~570 nm. nih.govresearchgate.net

Solvent Selection: The choice of solvent to dissolve the formazan crystals is a crucial parameter. scielo.br An ideal solvent should rapidly and completely solubilize the formazan without causing turbidity or precipitation of proteins. nih.govresearchgate.net Different solvents yield different absorbance values for the same amount of formazan. Studies have compared solvents like DMSO, acidified isopropanol, and SDS-based solutions, with DMSO and SDS solutions often providing superior and more stable results. nih.govscielo.br

Cell Density: The relationship between cell number and formazan production can become non-linear at high cell densities. nih.gov This can lead to a significant underestimation of cell viability. It is therefore important to work within a linear range, which must be determined for each cell line and experimental condition.

Wavelength Measurement: For colorimetric assays, incomplete solubilization or turbidity from cell debris can artificially inflate absorbance readings. To correct for this, it is recommended to use a dual-wavelength measurement. Readings are taken at the peak absorbance of the formazan (~570 nm) and at a background reference wavelength (e.g., 700 nm or higher) where the formazan does not absorb. nih.gov The background reading is then subtracted from the peak reading.

Inclusion of Controls: Blank wells containing culture medium and the tetrazolium salt but no cells should always be included. This accounts for any spontaneous, non-enzymatic reduction of the tetrazolium salt by components in the culture medium, ensuring that the measured signal is from cellular activity alone. nih.gov

Table 2: Influence of Solubilization Solvent on Formazan Absorbance This table presents representative data showing how different solvents affect the final absorbance reading in an MTT assay.

Solvent SystemRelative Absorbance RangeKey Characteristics
HCl / SDS Low (e.g., 0 - 0.13)Can result in low absorbance values and potential protein precipitation. scielo.brresearchgate.net
Ethanol (B145695) / Acetic Acid (EtOH/HAc) Low (e.g., 0 - 0.22)Also associated with lower absorbance and potential for incomplete dissolution. scielo.brresearchgate.net
Dimethyl Sulfoxide (DMSO) High (e.g., 0.76 - 1.31)A common and effective solvent, providing high and stable absorbance readings. scielo.brresearchgate.net
Isopropanol (PropOH) High (e.g., 0.66 - 1.04)Another effective organic solvent for formazan solubilization. scielo.brresearchgate.net
SDS in buffered DMF or DMSO High and StableProvides complete solubilization of formazan and cells, yielding clear solutions. nih.gov

Note: Absorbance ranges are illustrative and depend on cell type and density.

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive structural confirmation of complex organic molecules like this compound, also known as 1,3-diphenyl-5-(m-tolyl)formazan, relies on the application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed insights into the molecular framework and connectivity of atoms. While specific spectral data for this compound is not abundantly available in public literature, the analysis of closely related formazan derivatives provides a clear blueprint for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for detailing the carbon-hydrogen framework of a molecule. For a compound like this compound, both ¹H and ¹³C NMR would be employed to map out the positions of protons and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, 1,5-diphenyl-3-(p-tolyl)formazan, the aromatic protons typically appear in the region of δ 6.5-8.0 ppm. ijcrt.org For the m-tolyl derivative, a similar pattern would be expected. The protons on the two unsubstituted phenyl rings would likely give rise to complex multiplets in this region. The protons on the m-tolyl group would present a distinct pattern, including a singlet for the methyl group protons, typically appearing around δ 2.3-2.5 ppm. The N-H proton of the formazan chain is a key diagnostic signal, often observed as a broad singlet, as seen in some formazan structures around 3.79 ppm, though its chemical shift can be highly variable depending on the solvent and concentration. ijcrt.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic rings would generate a series of signals in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The methyl carbon of the m-tolyl group would be expected to produce a signal in the aliphatic region, around δ 20-25 ppm. The central carbon atom of the formazan chain (C3) is also a characteristic feature, though its chemical shift can be influenced by the substituents.

Interactive Data Table: Representative ¹H NMR Data for a Tolyl-substituted Formazan Derivative

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons6.5 - 8.0Multiplet
Methyl Protons (CH₃)2.3 - 2.5Singlet
N-H ProtonVariable (e.g., ~3.8)Broad Singlet

Interactive Data Table: Representative ¹³C NMR Data for a Tolyl-substituted Formazan Derivative

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic Carbons110 - 150
Central Formazan Carbon (C3)Variable
Methyl Carbon (CH₃)20 - 25

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used for the analysis of formazan dyes. mdpi.comnih.gov The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. Common fragmentation pathways for formazan derivatives involve the cleavage of the nitrogen-nitrogen bonds and the loss of the substituted phenyl and tolyl groups. The observation of fragment ions corresponding to the tolyl radical, the phenyl radical, and various nitrogen-containing fragments would provide strong evidence for the proposed structure. For instance, in the mass spectrum of a related indenyl-formazan derivative, fragments corresponding to the loss of aryl groups were observed. nih.gov

Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound

Fragment Description Expected m/z
[M]⁺Molecular Ion314
[M - C₇H₇]⁺Loss of tolyl radical223
[M - C₆H₅]⁺Loss of phenyl radical237
[C₇H₇]⁺Tolyl cation91
[C₆H₅]⁺Phenyl cation77

The combination of NMR and mass spectrometry provides a comprehensive and unambiguous characterization of the structure of this compound. While the data presented here is based on the analysis of closely related compounds, the principles of spectral interpretation remain directly applicable and are fundamental to the rigorous identification of this and other complex organic molecules.

Mechanistic Investigations of Tetrazolium Formazan Reduction in Biological Systems

Elucidation of Biochemical Pathways in Formazan (B1609692) Formation

The transformation of a tetrazolium salt into its corresponding formazan is a reductive process that hinges on the availability of cellular reducing equivalents, primarily in the form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). Several key enzymatic systems are implicated in donating electrons for this reaction.

A significant portion of tetrazolium reduction is attributed to the activity of various NAD(P)H-dependent oxidoreductases. nih.govresearchgate.net These enzymes are ubiquitous, playing critical roles in numerous metabolic pathways by catalyzing redox reactions. nih.govresearchgate.net Their function involves the transfer of electrons from NADH or NADPH to a substrate, which, in this context, is the tetrazolium salt. nih.govresearchgate.net

The cellular ratio of NAD(P)H to its oxidized forms, NAD(P)+, is a key indicator of the cell's redox state and metabolic health. nih.gov Conditions that lead to an accumulation of NAD(P)H, such as impaired mitochondrial oxidation, can paradoxically increase the rate of tetrazolium reduction, a phenomenon sometimes referred to as reductive stress. nih.gov This highlights the direct link between the pool of available NAD(P)H and formazan production. The activity of these oxidoreductases is not confined to a single location; they are found in both the cytoplasm and within organelles like mitochondria, contributing to a distributed network of tetrazolium reduction throughout the cell. nih.gov

In myeloid cells, for example, NADPH plays a crucial role in both inflammatory and anti-inflammatory processes, and its consumption is tightly regulated. frontiersin.org This dynamic regulation of NADPH pools directly influences the cell's capacity to reduce tetrazolium salts. frontiersin.org

Dehydrogenases are a major class of enzymes responsible for catalyzing the reduction of tetrazolium salts. researchgate.net These enzymes are central to cellular energy metabolism, operating within pathways like the tricarboxylic acid (TCA) cycle and glycolysis. They function by transferring hydrogen (and its electron) from a substrate to an acceptor molecule.

Specific dehydrogenases have been identified as key players in formazan formation. For instance, succinate (B1194679) dehydrogenase (SDH), a component of both the TCA cycle and the mitochondrial electron transport chain (Complex II), is a well-documented reducer of certain tetrazolium salts. researchgate.net Similarly, NAD-dependent dehydrogenases involved in the oxidation of various substrates contribute to the cellular reducing environment that drives formazan production. researchgate.net The activity of these enzymes can be used to assess the metabolic activity of isolated mitochondria, tissues, and different cell types. researchgate.net The choice of tetrazolium salt can even influence which dehydrogenase pathway is predominantly measured; for example, some salts are more readily reduced during succinate oxidation, while others are preferentially reduced during the oxidation of NAD-dependent substrates. researchgate.net

The mitochondrial electron transport chain (ETC) is a primary site of tetrazolium salt reduction and a hub of cellular respiration. nih.govyoutube.comyoutube.com The ETC consists of a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane that facilitate the transfer of electrons from donors like NADH and FADH2 to a final electron acceptor, molecular oxygen. nih.govnih.gov

Several points within the ETC can divert electrons to tetrazolium salts:

Complex I (NADH:ubiquinone oxidoreductase): This complex is a major entry point for electrons from NADH and a significant site for tetrazolium reduction. researchgate.netyoutube.com

Complex II (Succinate dehydrogenase): As mentioned, SDH can directly reduce tetrazolium salts. researchgate.net

Complex III (Cytochrome bc1 complex): This complex also participates in electron transfer to tetrazolium, often involving the Q-cycle, where a semiquinone intermediate (CoQH•) can act as a reductant. nih.gov

The efficiency of electron transfer to tetrazolium at these sites can be influenced by the metabolic state of the mitochondria and the presence of inhibitors that block the ETC at specific points, which can lead to an accumulation of reduced components upstream of the block, thereby enhancing formazan formation.

Table 1: Key Enzymatic Contributors to m-Tolyltetrazolium Red Formazan Formation

Enzyme/SystemSubcellular LocationRole in Reduction
NAD(P)H-Dependent OxidoreductasesCytosol, MitochondriaCatalyze electron transfer from NADH and NADPH.
Succinate Dehydrogenase (Complex II)Inner Mitochondrial MembraneDirectly reduces tetrazolium salts during succinate oxidation. researchgate.net
NADH Dehydrogenase (Complex I)Inner Mitochondrial MembraneA primary site of reduction using electrons from NADH. researchgate.net
Other DehydrogenasesCytosol, MitochondriaContribute to the overall cellular pool of reducing equivalents.
Mitochondrial ETC (Complexes I, III)Inner Mitochondrial MembraneServe as major sites for diverting electrons to tetrazolium salts. researchgate.netnih.gov

Fundamental Redox Chemistry and Electron Transfer Dynamics of the Tetrazolium-Formazan Couple

The conversion of a tetrazolium salt to its corresponding formazan is a fundamental redox process that forms the basis of its utility as a chemical indicator. The tetrazolium-formazan couple acts as a specialized redox system where the tetrazolium ring is an electron acceptor (oxidant), and the resulting formazan is the reduced product. dergipark.org.tr This oxidative process is reversible, a key feature first described in the late 19th century. dergipark.org.tr

The chemical structure of the formazan molecule is central to its properties. The molecule contains a conjugated π-system involving two multiple bonds and a nitrogen atom with a lone pair of electrons. dergipark.org.tr This extensive conjugation is responsible for the molecule's intense color, which arises from π-π* electronic transitions, typically absorbing light in the visible region between 410-500 nm. dergipark.org.tr X-ray diffraction studies have revealed that formazans can exist in several geometric configurations, including EZZ, EEZ, and EEE, based on the arrangement around the N1–N2, N2–C3, and C3–N4 bonds. dergipark.org.tr Many formazans also form a stable six-membered chelate ring through an internal hydrogen bond, which can be identified by the absence or shift of the N-H absorption band in infrared spectra. dergipark.org.tr

The electron transfer dynamics in such conjugated systems can be exceptionally rapid. Studies on analogous donor-π-acceptor molecules show that charge transfer processes initiated by photoionization can occur on a sub-10-femtosecond timescale, driven by a concerted motion of electrons and atomic nuclei. researchgate.net In the context of the tetrazolium-formazan system, the reduction process is often enhanced by the presence of an intermediate electron coupling agent, or electron shuttle. For example, phenazine (B1670421) methosulphate (PMS) is frequently used in biological assays to facilitate the transfer of electrons from cellular reductants (like NADH or NADPH) to the tetrazolium salt, thereby increasing the rate and efficiency of formazan formation. nih.gov

Table 3: Physicochemical Properties of the Tetrazolium-Formazan Redox System

Property Description Significance Citation
Redox Nature The tetrazolium salt acts as an electron acceptor (oxidant) in a reversible reduction reaction.Forms the basis of its function as a redox indicator. dergipark.org.tr
Molecular Structure Contains a conjugated π-system and can form an internal hydrogen-bonded chelate ring.Responsible for the deep color of the formazan and its chemical stability. dergipark.org.tr
Geometric Isomers Can exist in multiple configurations (EZZ, EEZ, EEE) due to the arrangement of its azo-hydrazone chain.Affects crystal packing and physical properties. dergipark.org.tr
Spectroscopic Properties Exhibits strong absorption in the visible spectrum (410-500 nm) due to π-π* transitions.Allows for easy colorimetric quantification. dergipark.org.tr
Electron Transfer The reduction can be facilitated by electron coupling agents (shuttles) like PMS.Enhances reaction efficiency in assays by improving the kinetics of electron transfer. nih.gov

Compound and Substance Index

Name
m-Tolyltetrazolium Red
Formazan
Paraformaldehyde
Cholesterol
Ascorbic Acid
Hydrogen
Pyrite (FeS₂)
Anthraquinone-2,6-disulfonate (AQDS)
Phenazine methosulphate (PMS)
NADH
NADPH
Nitroanilines

Applications in Advanced Biochemical and Cellular Research Methodologies

Utilization in Metabolic Activity Assessment in Cell Cultures and Microorganisms

The most widespread application of m-Tolyltetrazolium Red Formazan (B1609692) is in the assessment of metabolic activity, which is often used as a proxy for cell viability and proliferation in both eukaryotic cell cultures and microbial populations. The principle of these assays lies in the ability of metabolically active cells to reduce the tetrazolium salt into a colored formazan product. nih.govneolab.de The intensity of the color produced is directly proportional to the number of viable, metabolically active cells. neolab.de

Research Probes for Cellular Respiration and Energy Metabolism

The formation of m-Tolyltetrazolium Red Formazan is intricately linked to cellular respiration and energy metabolism. The reduction of the tetrazolium salt is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes. nih.govneolab.de This positions the assay as a valuable tool for investigating processes that influence the redox state of the cell and the activity of the electron transport chain.

Assays for Specific Enzyme Activities (Beyond General Viability Screening)

Beyond its use as a general marker of metabolic activity, the reduction of tetrazolium salts to formazan can be adapted to assay the activity of specific enzymes. The core principle involves providing a specific substrate for the enzyme of interest, where the enzyme's activity leads to the production of a reducing equivalent (like NADH or NADPH) that subsequently reduces the tetrazolium salt. researchgate.net

For instance, the activity of succinate (B1194679) dehydrogenase , a key enzyme in both the citric acid cycle and the electron transport chain, can be specifically measured. nih.gov In this assay, succinate is provided as the substrate, and the rate of formazan production directly correlates with the activity of succinate dehydrogenase. Similarly, assays for lactate (B86563) dehydrogenase have been developed where the conversion of lactate to pyruvate (B1213749) generates NADH, which in turn reduces the tetrazolium salt. researchgate.net The activity of glucose-6-phosphate dehydrogenase , a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway, can also be quantified using this principle. conicet.gov.ar

These specific enzyme assays are invaluable for dissecting metabolic pathways and understanding the specific cellular targets of drugs or toxins.

Table 1: Examples of Specific Enzyme Assays Utilizing Tetrazolium Reduction

EnzymeSubstrateReducing ProductApplication
Succinate DehydrogenaseSuccinateFADH₂Mitochondrial function, Citric acid cycle analysis
Lactate DehydrogenaseLactateNADHGlycolysis analysis, Cell death detection
Glucose-6-phosphate DehydrogenaseGlucose-6-phosphateNADPHPentose phosphate pathway analysis, Oxidative stress studies

Mitochondrial Function and Bioenergetic State Studies

This property is exploited to screen for drugs that target mitochondrial function and to study the mechanisms of mitochondrial dysfunction in various diseases. By combining formazan-based assays with other measures of mitochondrial health, such as oxygen consumption rates and membrane potential dyes, researchers can gain a comprehensive understanding of the bioenergetic profile of cells.

Role in Reporter Systems and Biosensing Technologies for Biological Processes

The enzymatic conversion of tetrazolium salts to colored formazans has been adapted for use in certain reporter and biosensing systems. In some assay formats, the reporter enzyme is not one that directly produces a colored product, but rather one that generates a reducing agent capable of converting the tetrazolium salt.

One example involves the use of alkaline phosphatase as a reporter enzyme. google.com In such a system, the alkaline phosphatase dephosphorylates a substrate, and the resulting product participates in a redox reaction that reduces the tetrazolium salt to a formazan. google.com This allows for the quantification of the reporter enzyme's activity, which in turn is linked to the expression of a gene of interest or the presence of a specific analyte in a biosensor.

While not as common as fluorescent or luminescent reporters, formazan-based reporter systems offer the advantage of a simple colorimetric readout that can be measured with a standard spectrophotometer.

Advanced Imaging and Detection Techniques

The insoluble nature of the formazan crystals produced from m-Tolyltetrazolium allows for their visualization within cells using various microscopy techniques. This provides spatial information about metabolic activity that is lost in standard plate reader-based assays.

Flow Cytometry for Population-Level Analysis

The fluorescent properties of the formazan produced from certain tetrazolium salts, such as 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), have enabled its use in flow cytometry for high-throughput analysis of microbial populations. conicet.gov.ar When CTC is reduced by metabolically active cells, it forms a fluorescent red formazan product. conicet.gov.ar This fluorescence allows for the rapid quantification and differentiation of viable cells within a heterogeneous population.

Flow cytometry, in conjunction with tetrazolium reduction, offers a significant advantage over traditional plate counting methods by providing a more immediate and comprehensive assessment of cell viability and metabolic activity at the single-cell level. This technique has been successfully applied to various samples, including bacterial cultures, biofilms, and marine bacterioplankton. conicet.gov.ar The intensity of the formazan-derived fluorescence can be correlated with the respiratory activity of individual cells, providing insights into the physiological state of the microbial community.

Key Features of this compound in Flow Cytometry:

FeatureDescription
Fluorescence The formazan product of specific tetrazolium salts exhibits red fluorescence, enabling detection by flow cytometers. conicet.gov.ar
High-Throughput Analysis Allows for the rapid analysis of thousands of cells per second, providing statistically robust data on population heterogeneity.
Single-Cell Resolution Facilitates the identification and quantification of viable subpopulations within a larger microbial community.
Metabolic Activity Indicator The intensity of fluorescence is proportional to the metabolic (respiratory) activity of the individual cells.

Application in Environmental Microbiology and Microbial Ecology Research

The reduction of tetrazolium salts to colored formazans serves as a crucial tool in environmental microbiology and microbial ecology for assessing the viability and metabolic activity of microorganisms in their natural habitats. These assays provide valuable information on the physiological status of microbial communities in complex environmental matrices such as soil, water, and sediments.

Assessment of Microbial Metabolic State and Vitality

Tetrazolium salts are widely used to estimate the metabolic state and vitality of microbial populations. researchgate.net The reduction of these salts is catalyzed by dehydrogenase enzymes, which are integral components of the electron transport chain in respiring organisms. researchgate.net Therefore, the formation of the colored formazan product is a direct indicator of active cellular respiration and, by extension, cell viability. researchgate.netresearchgate.net

Different tetrazolium salts, including INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride) and XTT (sodium 3′-{1-[(phenylamino)-carbonyl]-3,4-tetrazolium}-bis (4-methoxy-6-nitro)benzene-sulfonic acid hydrate), are employed for these assessments. conicet.gov.arnih.gov The choice of tetrazolium salt can depend on the specific microorganisms and environmental conditions being studied. For instance, XTT has been shown to be reduced by a variety of bacteria, including Methylosinus trichosporium OB3b, Pseudomonas putida, Escherichia coli, and Bacillus subtilis, with the resulting formazan production being proportional to the live cell biomass. nih.gov

Studies have demonstrated the utility of tetrazolium reduction assays in tracking changes in microbial viability over time. For example, incubating E. coli for seven days without exogenous carbon substrates resulted in a 90% decrease in viability as measured by the XTT assay. nih.gov In contrast, cultures of M. trichosporium OB3b, P. putida, and B. subtilis showed less than a 40% decrease under the same conditions, highlighting the differential survival capabilities of various bacteria. nih.gov

Respiration Activity Measurements in Complex Environmental Samples

Measuring the respiration activity of microbial communities in complex environmental samples is fundamental to understanding their ecological roles and biogeochemical impact. Tetrazolium reduction assays provide a practical method for quantifying this activity. The rate of formazan production can be used to estimate the total respiratory capacity or electron transport system (ETS) activity of the microbial population within a sample. researchgate.net

The insoluble nature of the formazan produced from salts like INT facilitates its quantification in environmental samples. researchgate.net The red formazan can be extracted from the microbial biomass and measured spectrophotometrically. researchgate.net This approach has been applied to diverse environmental samples to assess the impact of contaminants, nutrient availability, and other environmental factors on microbial respiratory activity.

Research Findings on Respiration Activity in Environmental Samples:

Organism/CommunityTetrazolium SaltKey Finding
Groundwater bacteriaINTThe reduction of INT to formazan serves as a measure of the total respiratory capacity or ETS activity. researchgate.net
Methylosinus trichosporium OB3b, Pseudomonas putida, Escherichia coli, Bacillus subtilisXTTFormazan production was proportional to live cell biomass, indicating its utility as a viability indicator in respiring bacteria. nih.gov

It is important to note that while tetrazolium-based assays are powerful tools, their application in environmental studies requires careful consideration of potential limitations and the specific characteristics of the sample matrix. researchgate.net

Theoretical Chemistry and Computational Studies of Formazan Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the electronic structure and energetics of formazan (B1609692) derivatives. canterbury.ac.nz These computational methods allow for the detailed analysis of various molecular properties that govern the behavior of these compounds.

Formazans can exist in several isomeric and tautomeric forms due to the rotational freedom around the single and double bonds in their characteristic [-N=N-C(R)=N-NH-] backbone. wikipedia.org Computational studies have been instrumental in determining the relative stabilities of these different conformations, such as the syn, s-cis, syn, s-trans, anti, s-cis, and anti, s-trans isomers. wikipedia.org For many formazans, the EZZ configuration, which is stabilized by an intramolecular hydrogen bond forming a six-membered chelate ring, is predicted to be the most stable form. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) analysis, a key component of these quantum chemical studies, provides valuable information about the reactivity of formazan molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the electron-donating and electron-accepting capabilities of the molecule, respectively. These parameters are directly related to the redox properties of formazans and their precursor tetrazolium salts.

The following table summarizes key energetic and electronic parameters that can be obtained from quantum chemical calculations for formazan derivatives.

Calculated PropertySignificance
Total Energy Determines the relative stability of different isomers and tautomers.
HOMO Energy Relates to the electron-donating ability and susceptibility to oxidation.
LUMO Energy Relates to the electron-accepting ability and susceptibility to reduction.
HOMO-LUMO Gap Indicates the chemical reactivity and is related to the electronic absorption spectrum.
Mulliken Charges Provides insight into the charge distribution within the molecule and potential sites for electrostatic interactions.
Dipole Moment Influences the solubility and interaction with polar solvents and biomolecules.

These computational approaches have demonstrated good agreement with experimental data, validating their use as a predictive tool for understanding and designing formazan-based systems. canterbury.ac.nz

Molecular Dynamics Simulations of Formazan Interactions with Biomolecules

While specific molecular dynamics (MD) simulation studies on m-Tolyltetrazolium Red Formazan are not extensively documented in publicly available literature, the principles of MD simulations offer a powerful framework for investigating the interactions of formazan derivatives with biomolecules. nih.govresearchgate.net MD simulations provide a "computational microscope" to observe the dynamic behavior of molecules over time, offering insights into processes that are often difficult to probe experimentally. nih.govyoutube.com

MD simulations treat molecules as a collection of atoms connected by bonds, and their movements are governed by the principles of classical mechanics. nih.govmdpi.com By calculating the forces between atoms and updating their positions and velocities over small time steps, a trajectory of the system's evolution can be generated. mdpi.comyoutube.com This allows for the study of complex processes such as ligand binding to a protein or the partitioning of a molecule into a lipid membrane. nih.gov

In the context of formazans, MD simulations could be employed to:

Investigate the binding of formazan dyes to proteins: This would involve building a system containing the formazan molecule, a target protein, and surrounding solvent molecules. The simulation could then reveal the preferred binding sites, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. nih.govyoutube.com

Study the localization of formazans within cellular compartments: For example, simulations could be used to model the interaction of lipophilic formazans with lipid bilayers, providing insights into their accumulation in cell membranes or lipid droplets, a phenomenon that has been experimentally observed for the formazan product of MTT. nih.gov

Explore the influence of formazans on biomolecular dynamics: The binding of a formazan molecule could alter the flexibility and conformational landscape of a protein, which could be monitored and quantified through MD simulations. nih.gov

The table below outlines the key components and potential outcomes of a hypothetical MD simulation of a formazan derivative with a protein.

Simulation ComponentDescriptionPotential Insights
Formazan Molecule The 3D structure of the formazan derivative of interest.-
Biomolecule The 3D structure of a target protein or lipid bilayer.-
Force Field A set of parameters that define the potential energy of the system. nih.gov-
Solvent Explicit water molecules and ions to mimic physiological conditions.-
Simulation Trajectory A series of snapshots of the system over time.Binding pathways, interaction energies, conformational changes, and residence times.

Although setting up and running MD simulations can be computationally intensive, the detailed atomic-level information they provide is invaluable for understanding the molecular basis of the biological activity of formazan dyes. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Design of Optimized Formazans

A QSAR study on tetrazole compounds, the chemical precursors to formazans, has demonstrated the potential of these models to predict acute toxicity. nih.gov By identifying key molecular descriptors that correlate with toxicity, such models can guide the synthesis of new derivatives with potentially lower adverse effects. nih.gov

For the design of optimized formazans for applications such as cell viability assays or histochemical staining, SAR and QSAR models could be developed to predict properties like:

Colorimetric properties: Relating structural features to the absorption maximum and molar absorptivity of the formazan dye.

Redox potential: Predicting the ease of reduction of the parent tetrazolium salt to the formazan, which is crucial for the sensitivity of viability assays.

Solubility: Modeling the water solubility of the formazan product, which is a key determinant in the design of different types of tetrazolium-based assays. nih.gov

Lipophilicity: Predicting the tendency of the formazan to partition into lipidic environments, which influences its intracellular localization. nih.gov

Biological activity: Correlating structural descriptors with a specific biological endpoint, such as cytotoxicity or enzyme inhibition.

The general workflow for developing a QSAR model for formazan derivatives is outlined in the table below.

StepDescriptionExample Descriptors for Formazans
1. Data Collection Compile a dataset of formazan derivatives with measured biological or physicochemical properties.Absorption maxima, redox potentials, IC50 values.
2. Descriptor Calculation Compute a variety of molecular descriptors for each compound in the dataset.Molecular weight, logP, HOMO/LUMO energies, topological indices, quantum chemical parameters.
3. Model Building Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that relates the descriptors to the activity.Development of an equation correlating descriptors with the target property.
4. Model Validation Assess the predictive power of the model using internal and external validation techniques. nih.govCross-validation, prediction on a test set of compounds not used in model building.
5. Model Application Use the validated model to predict the properties of new, unsynthesized formazan derivatives.In silico screening of virtual libraries to identify promising candidates for synthesis.

By systematically modifying the substituents on the phenyl rings of the formazan scaffold and applying SAR/QSAR principles, it is possible to rationally design novel formazan dyes with tailored properties for specific applications.

Predictive Modeling of Spectroscopic and Redox Properties

Computational chemistry offers powerful methods for the predictive modeling of the spectroscopic and redox properties of formazan derivatives. These predictions are not only crucial for understanding the fundamental characteristics of these molecules but also for interpreting experimental data and guiding the design of new compounds.

Spectroscopic Properties: Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical spectra that can be compared with experimental measurements. youtube.com These calculations can accurately predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. nih.gov The accuracy of TD-DFT predictions can be influenced by the choice of the functional and basis set, as well as the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). researchgate.net

Redox Properties: The redox potential of the tetrazolium/formazan couple is a critical parameter, particularly in applications like cell viability assays where the reduction of the tetrazolium salt is the key event. wikipedia.org Computational methods can be used to predict the redox potentials of these compounds by calculating the Gibbs free energy change of the reduction reaction. canterbury.ac.nzmdpi.comresearchgate.net This typically involves optimizing the geometries of both the oxidized (tetrazolium) and reduced (formazan) species and calculating their electronic energies. researchgate.net The inclusion of solvation effects is crucial for obtaining accurate predictions of redox potentials in solution. mdpi.comresearchgate.net The calculated redox potentials can then be correlated with experimental values, providing a valuable tool for screening new tetrazolium salts with desired redox properties. mdpi.comnih.gov For instance, the lowest unoccupied molecular orbital (LUMO) energy of the tetrazolium salt is often found to be a good descriptor that correlates with the experimental reduction potential. nih.gov

The table below summarizes the key computational approaches and the properties they can predict for formazan and tetrazolium compounds.

PropertyComputational MethodKey InputsPredicted Output
UV-Vis Spectrum Time-Dependent Density Functional Theory (TD-DFT) youtube.comMolecular geometry, functional, basis set, solvent model.Excitation energies, oscillator strengths, theoretical spectrum.
Redox Potential Density Functional Theory (DFT) mdpi.comGeometries of oxidized and reduced species, electronic energies, solvation energies.Gibbs free energy of reaction, theoretical redox potential.

These predictive modeling techniques provide a powerful complement to experimental studies, enabling a deeper understanding of the structure-property relationships in formazan derivatives and accelerating the discovery of new compounds with optimized characteristics.

Challenges, Limitations, and Methodological Refinements in Formazan Based Research Assays

Factors Influencing Assay Interpretation and Potential Artifacts

The accuracy of formazan-based assays can be compromised by a variety of factors, ranging from the chemical environment of the assay to the physiological state of the cells being studied. These influences can lead to artifacts and misinterpretation of results if not carefully controlled.

Impact of Abiotic Reduction and Assay Components

A significant challenge in formazan-based assays is the potential for abiotic reduction of the tetrazolium salt, a reaction that occurs in the absence of cellular enzymatic activity. This can lead to a false-positive signal, inflating the perceived metabolic activity. Certain substances have been shown to directly reduce tetrazolium salts. For instance, vitamin E isomers, including α-, β-, γ-, and δ-tocotrienols and α-tocopherol, can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to its formazan (B1609692) product without any living cells present. nih.gov Similarly, other reducing agents like ascorbic acid and compounds containing free thiol groups can also lead to non-enzymatic formazan production. nih.govnih.govnih.gov

Furthermore, components of the assay medium itself can interfere with the results. The presence of phenol (B47542) red, a common pH indicator in cell culture media, can interfere with the absorbance spectrum of the formazan product, although this interference may be inconsistent. mdpi.com The choice of solvent used to dissolve the formazan crystals is also critical, as different solvents can result in varying optical densities for the same number of cells. scielo.brresearchgate.net For example, dimethyl sulfoxide (B87167) (DMSO) has been shown to produce higher optical densities compared to other solvents like acidified isopropanol (B130326) or a mixture of ethanol (B145695) and acetic acid. scielo.br Incomplete solubilization of formazan crystals can also lead to inaccurate readings. nih.gov

Examples of Compounds Causing Abiotic Reduction of Tetrazolium Salts
Compound/SubstanceEffect on AssayReference
Vitamin E Isomers (tocotrienols, tocopherol)Directly reduce MTT to formazan in the absence of cells. nih.gov
Ascorbic AcidCan reduce MTT to formazan. nih.govnih.gov
Thiol-containing compounds (e.g., N-acetylcysteine)Can reduce MTT to produce purple formazan. nih.gov
Porphyrin-related compoundsCan induce rapid decolorization of formazan, especially under light. mdpi.com
Zinc-based metalsCan directly convert tetrazolium salts to formazan, leading to false-negative cytotoxicity results. mdpi.com

Influence of Cellular Stress and Metabolic State on Formazan Production

The rate of formazan production is not solely dependent on the number of viable cells but is also profoundly influenced by their metabolic state. nih.gov Various factors can alter cellular metabolism and consequently affect the outcome of tetrazolium-based assays. For instance, the concentration of D-glucose in the culture medium has a direct correlation with MTT formazan production. nih.gov A decrease in glucose levels leads to a reduction in MTT specific activity, particularly in cells with high glucose metabolism. nih.gov This suggests that consistent glucose availability is required for maximal MTT reduction. nih.gov

Cellular stress can also modulate formazan production. While the assay is often used to assess cytotoxicity, some compounds may induce a state of metabolic stress that alters formazan production without directly causing cell death. The reduction of MTT is linked to the cellular levels of reduced pyridine (B92270) nucleotides like NADH and NADPH. nih.gov Any condition that affects the concentration of these coenzymes will impact the rate of formazan formation. nih.gov Therefore, an observed change in formazan production may reflect a change in the metabolic rate rather than a direct change in cell number. researchgate.net

Contested Relationship between Formazan Production and Absolute Cell Viability

A central and often debated aspect of formazan-based assays is the assumption that the amount of formazan produced is directly proportional to the number of viable cells. nih.govresearchgate.netacs.org While a correlation often exists, particularly in log-phase growing cell populations, this relationship is not always linear and can be misleading. nih.govnih.gov The assay fundamentally measures metabolic activity, which may not always equate to cell viability. nih.govmdpi.comnih.gov

For example, some treatments can cause cells to detach without immediate fragmentation, and these detached cells may continue to reduce MTT, leading to an overestimation of cell viability. nih.gov Conversely, a substance might inhibit metabolic activity without causing cell death, leading to an underestimation of viability. The location of formazan crystal formation has also been a subject of investigation, with studies indicating that they can accumulate in various cellular compartments, including the endoplasmic reticulum, cytosolic lipid droplets, and the plasma membrane, not just the mitochondria. nih.govnih.govnih.gov This suggests that MTT reduction is a more complex process than a simple measure of mitochondrial function. nih.gov

Specificity and Sensitivity Considerations in Complex Biological Matrices

The use of formazan-based assays in complex biological matrices, such as those containing plant extracts or colored compounds, presents additional challenges to specificity and sensitivity. Background color from the test substance or the biological medium can interfere with the colorimetric measurement of formazan, potentially leading to false-positive or false-negative results. mdpi.com

The sensitivity of the assay can also be a limiting factor, especially when dealing with low cell densities or cell types with inherently low metabolic activity. sigmaaldrich.com While newer tetrazolium salts have been developed to produce water-soluble formazans and offer potentially higher sensitivity, the fundamental reliance on metabolic reduction remains. sigmaaldrich.com The choice of the specific tetrazolium salt can be critical, as different cell types may metabolize various salts with differing efficiencies. nih.gov

Strategies for Minimizing Assay Interference and Enhancing Reliability

To address the challenges and limitations of formazan-based assays, several strategies can be employed to minimize interference and improve the reliability of the results.

One key strategy is the inclusion of appropriate controls. This includes running blanks that contain all assay components except for the cells to account for abiotic reduction and background absorbance from the medium. nih.gov When testing colored compounds, it is essential to have controls that contain the compound alone to measure its intrinsic absorbance.

Methodological refinements can also enhance assay performance. For instance, techniques like column chromatography have been developed to remove interfering background colors and bacterial cells before the formazan measurement step, thereby improving the accuracy of the assay in studies with colored plant extracts. mdpi.com Optimizing assay conditions, such as cell seeding density, incubation times, and the concentration of the tetrazolium salt, is crucial for obtaining reproducible and meaningful data. scielo.brnumberanalytics.com

Strategies for Enhancing the Reliability of Formazan-Based Assays
StrategyDescriptionReference
Inclusion of Proper ControlsUse of blanks (medium only, compound only) to correct for background absorbance and abiotic reduction. nih.gov
Optimization of Assay ConditionsAdjusting cell density, incubation times, and reagent concentrations for the specific cell type and experimental conditions. scielo.brnumberanalytics.com
Methodological RefinementsEmploying techniques like column chromatography to remove interfering substances from complex samples. mdpi.com
Careful Solvent SelectionChoosing a solvent that ensures complete and stable solubilization of the formazan product. scielo.br
Use of Alternative WavelengthsMeasuring absorbance at a reference wavelength to subtract background noise. nih.gov

Comparative Analysis with Alternative Metabolic Probes and Reporter Systems

Given the limitations of formazan-based assays, it is often beneficial to use them in conjunction with or compare them to other methods of assessing cell viability and proliferation. A variety of alternative metabolic probes and reporter systems are available, each with its own set of advantages and disadvantages.

Water-soluble tetrazolium salts like XTT, MTS, and WSTs offer the advantage of producing a soluble formazan product, eliminating the need for a solubilization step and allowing for kinetic studies. nih.govnih.gov However, they still rely on metabolic reduction and can be subject to similar interferences. For example, the addition of an electron mediator like phenazine (B1670421) methosulfate (PMS) is often required to enhance the cellular reduction of XTT. nih.gov

Other assays measure different cellular parameters. For instance, the neutral red uptake assay assesses the integrity of the lysosomal membrane and has been shown to have less interference from certain compounds compared to the MTT assay. nih.gov Assays that quantify DNA content, such as those using PicoGreen, provide a more direct measure of cell number. nih.gov Luciferase-based assays that measure ATP levels offer another way to gauge metabolic activity and cell viability. researchgate.net

The choice of assay should be guided by the specific research question and the nature of the experimental system. In many cases, a multi-assay approach, combining a formazan-based assay with a method that measures a different cellular parameter, can provide a more comprehensive and reliable assessment of cellular health. nih.govresearchgate.netresearchgate.net

Comparison of Formazan-Based Assays with Alternative Methods
Assay TypePrincipleAdvantagesDisadvantagesReference
m-Tolyltetrazolium Red Formazan (and other MTT-like assays)Enzymatic reduction of tetrazolium salt to insoluble formazan.Well-established, relatively inexpensive.Requires solubilization step, subject to interference, indirect measure of viability. nih.gov
Water-Soluble Tetrazolium Salts (XTT, MTS, WST)Enzymatic reduction to a soluble formazan.No solubilization step, allows for kinetic measurements.Still measures metabolic activity, may require an electron mediator. nih.govnih.gov
Neutral Red UptakeUptake of dye into lysosomes of viable cells.Measures lysosomal integrity, less interference from some compounds.Can be influenced by lysosomal function. nih.gov
DNA Quantification (e.g., PicoGreen)Fluorescent dye binds to double-stranded DNA.Directly measures cell number (or DNA content).Does not distinguish between metabolically active and quiescent cells. nih.gov
ATP LuminescenceLuciferase-catalyzed reaction with ATP produces light.Highly sensitive measure of metabolic activity.ATP levels can fluctuate rapidly with cellular stress. researchgate.net
Gly-Phe-AFC Protease AssayCleavage of a substrate by intracellular aminopeptidases in viable cells releases a fluorescent product.Measures a different aspect of cellular function (protease activity).Signal can be influenced by factors affecting protease activity. researchgate.net

Future Directions and Emerging Research Avenues for M Tolyltetrazolium Red Formazan

Rational Design and Synthesis of Novel m-Tolyltetrazolium Red Formazan (B1609692) Derivatives with Enhanced Performance

The development of new tetrazolium salts is driven by the need to overcome the limitations of earlier compounds like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), whose formazan product is insoluble in water. nih.govmdpi.com This insolubility necessitates an additional solubilization step, which can complicate protocols and introduce errors. nih.govbroadpharm.com Rational design strategies focus on modifying the chemical structure of the tetrazolium ring to produce formazans with improved physicochemical properties.

Key goals for the synthesis of novel derivatives include:

Enhanced Water Solubility: The primary objective is the creation of tetrazolium salts that, upon reduction, yield formazan products that are directly soluble in cell culture medium. nih.gov This eliminates the need for a separate solubilization step using organic solvents like DMSO or acidified isopropanol (B130326), thereby simplifying assay protocols and making them more amenable to automation. nih.govasm.org Compounds such as MTS, XTT, and WSTs were developed for this purpose. nih.gov

Increased Sensitivity and Quantum Yield: Researchers aim to design derivatives that produce formazans with higher molar extinction coefficients, leading to a stronger colorimetric signal from a smaller number of cells. This enhances the sensitivity of viability and cytotoxicity assays.

Modified Redox Potential: Altering the electron-withdrawing or electron-donating groups on the phenyl rings of the tetrazolium salt can fine-tune its redox potential. This allows for the development of probes that are selectively reduced by specific cellular compartments or enzymatic pathways, offering more nuanced insights into cellular metabolic activity. nih.gov

Novel Spectral Properties: Synthesizing derivatives that produce formazans with unique absorption or fluorescence spectra can enable multiplexing, where multiple cellular parameters are measured simultaneously using different colorimetric or fluorescent probes.

The process of rational design often involves computational modeling to predict the properties of a new molecule before its synthesis. nih.gov This is followed by chemical synthesis, purification, and rigorous testing to evaluate its performance against existing reagents.

Tetrazolium Salt Generation Key Characteristic of Formazan Product Advantage Example Compounds
First GenerationWater-insolubleWell-established protocolsMTT
Second & Third GenerationWater-solubleSimplified protocol, no solubilization step requiredMTS, XTT, WST-8

Integration into Multi-Parametric and High-Throughput Analytical Platforms

The conversion of tetrazolium salts into intensely colored formazans provides a robust, measurable endpoint, making these assays highly suitable for automation and high-throughput screening (HTS). asm.org The ability to perform the assay in a 96-well plate format allows for the simultaneous measurement of multiple samples, which is a significant advantage. asm.org

A key area of development is the integration of formazan-based assays into multi-parametric platforms. These platforms combine multiple assays to extract more comprehensive data from a single sample. For example, a formazan-based cytotoxicity assay could be run in parallel with assays for apoptosis (e.g., caspase activity) and oxidative stress to build a more complete profile of a compound's effect on cells.

One innovative application is the "rapid MTT formazan exocytosis assay," developed to screen for small-molecule inhibitors of amyloid-β oligomer-induced cytotoxicity, a key factor in Alzheimer's disease. nih.govresearchgate.net This specialized HTS method leverages the rapid, oligomer-induced externalization of formazan crystals. nih.gov Its simplicity and amenability to automation make it ideal for screening large chemical libraries to identify promising therapeutic leads. researchgate.net The success of such specialized protocols demonstrates the adaptability of formazan chemistry for developing targeted, high-throughput analytical systems. nih.govresearchgate.net

Exploration of Applications in Unconventional Biological Systems and Extreme Environments

While formazan-based assays are standard for mammalian cell culture, their application to unconventional biological systems and microorganisms from extreme environments (extremophiles) represents a significant growth area. The fundamental principle of the assay—measuring metabolic activity via dehydrogenase-mediated reduction—is broadly applicable across different life forms.

Potential applications include:

Assessing Viability of Extremophiles: Studying extremophilic bacteria, archaea, and fungi that thrive in high temperatures, extreme pH, or high salinity requires assays that can function under these harsh conditions. Adapting formazan-based protocols to these environments could provide critical tools for research in astrobiology, industrial biotechnology (e.g., bioprospecting for robust enzymes), and ecology.

Analyzing Microbial Biofilms: Biofilms are complex communities of microorganisms embedded in a self-produced matrix. Quantifying the viability of cells within a biofilm is challenging. Formazan-based assays offer a potential method to assess the metabolic activity of these communities in response to antimicrobial agents.

Environmental Toxicology: The metabolic health of microbial consortia in soil or water samples can be used as an indicator of environmental toxicity. Formazan-based assays could be adapted for field use to rapidly screen for the impact of pollutants on microbial ecosystems.

Significant challenges remain in optimizing assay conditions—such as incubation time, solvent compatibility, and reagent stability—for these non-standard systems. However, the inherent flexibility of the formazan chemistry platform makes it a promising candidate for expansion into these new research frontiers.

Advanced Mechanistic Elucidation using Cutting-Edge Omics and Imaging Technologies

Despite the widespread use of tetrazolium reduction assays, the precise biochemical mechanisms are complex and not fully understood. emerginginvestigators.org Future research will increasingly leverage advanced technologies to dissect these processes at a molecular level.

Cutting-Edge Imaging Technologies: Advanced microscopy techniques are providing unprecedented views of formazan formation within single cells. Backscattered light confocal microscopy, for instance, can detect and characterize the formation of intracellular MTT-formazan crystals in living cells without the need for fluorescent labels. nih.gov Studies using this technique have revealed that small formazan crystals, which form in early stages, scatter red light, while larger crystals that appear later scatter both red and blue light. nih.gov This allows for real-time, high-resolution imaging of the reduction process and its spatial distribution within the cell. nih.govresearchgate.net

Omics Technologies: Integrating formazan-based assays with "omics" technologies can provide a systems-level understanding of the cellular states that lead to tetrazolium reduction.

Metabolomics: By analyzing the complete set of metabolites in a cell, researchers can identify the specific substrates and metabolic pathways responsible for reducing a given tetrazolium salt. nih.gov For example, studies have shown that some tetrazolium salts like NBT are more readily reduced during succinate (B1194679) oxidation, while others like MTT are preferentially reduced during the oxidation of NAD-dependent substrates. nih.govresearchgate.net

Proteomics: This approach can identify the specific dehydrogenases and reductases responsible for the conversion of tetrazolium to formazan. Understanding which enzymes are involved is crucial for interpreting the results of viability assays accurately.

Transcriptomics: Analyzing gene expression changes in response to stimuli can reveal how cellular metabolic pathways are rewired, which can then be correlated with changes in formazan production.

These integrated multi-omics approaches will help move beyond using formazan production as a simple proxy for cell number and toward a more sophisticated understanding of the specific metabolic states it represents. mdpi.com

Potential for Development of New Bioanalytical Chemistry Tools and Protocols

The unique redox-sensitive and chromogenic properties of the tetrazolium-formazan system provide a rich foundation for the development of novel bioanalytical tools and protocols. emerginginvestigators.org

Future developments may include:

Targeted Biosensors: By conjugating tetrazolium salts to specific enzyme substrates, it may be possible to create biosensors that only produce a formazan signal in the presence of a particular enzymatic activity. This would allow for highly specific measurements of metabolic pathways of interest.

Improved Assay Protocols: A deeper mechanistic understanding of potential interferences can lead to more robust protocols. For example, research has shown that common reducing agents in cell culture media, such as ascorbic acid and glutathione, can directly reduce tetrazolium salts, leading to false-positive signals. emerginginvestigators.org This has led to recommendations to use specially formulated media for such assays to prevent interference through this "autoreduction." emerginginvestigators.org

Quantitative Single-Cell Analysis: Combining advanced imaging of formazan crystals with sophisticated image analysis software could enable the precise quantification of metabolic activity on a single-cell level. This would be a powerful tool for studying cellular heterogeneity within a population.

New Labeling Techniques: The intense color and electron-dense nature of formazan precipitates could potentially be leveraged for applications in other areas, such as non-fluorescent cellular labeling for microscopy or as redox-active probes in electrochemical biosensors.

By building upon decades of research, scientists are poised to develop a new generation of formazan-based tools that offer greater specificity, sensitivity, and versatility for a wide range of scientific applications.

Q & A

Q. What is the biochemical basis for using m-Tolyltetrazolium Red Formazan in cell viability assays?

m-Tolyltetrazolium Red Formazan is a product of the reduction of tetrazolium salts (e.g., MTT, XTT) by mitochondrial dehydrogenases in metabolically active cells. This reduction generates insoluble formazan crystals, which are quantified spectrophotometrically to infer cell viability . The assay relies on the principle that only viable cells with functional mitochondria can reduce tetrazolium salts. Key validation steps include:

  • Confirming linear correlation between cell number and formazan absorbance (e.g., using dilution series of a reference cell line).
  • Including positive (e.g., untreated cells) and negative (e.g., heat-killed cells) controls to establish assay sensitivity .

Q. What are the standard protocols for quantifying formazan production in mammalian cell cultures?

A typical protocol involves:

Seeding cells in 96-well plates (5,000–20,000 cells/well) and allowing adherence for 24 hours.

Treating cells with experimental compounds and incubating for 24–48 hours.

Adding tetrazolium salt (e.g., 0.5 mg/mL MTT) and incubating for 2–4 hours at 37°C.

Dissolving formazan crystals in DMSO or acidic isopropanol.

Measuring absorbance at 540–570 nm (formazan) with background subtraction at 630–690 nm .
Critical considerations:

  • Optimize incubation time to avoid over-reduction or cytotoxicity from prolonged exposure.
  • Validate solvent compatibility with test compounds (e.g., DMSO may interfere with hydrophobic drugs) .

Advanced Research Questions

Q. How do solubility characteristics of this compound impact assay reproducibility?

Traditional tetrazolium salts like MTT produce insoluble formazan, requiring solubilization steps that introduce variability. Newer analogs (e.g., XTT, MTS) yield water-soluble formazans but require electron-coupling agents (e.g., PMS) for efficient reduction . Comparative methodologies:

Tetrazolium Salt Formazan Solubility Key Steps Limitations
MTTInsoluble (DMSO)Crystal dissolution, plate shakingVariable crystal distribution; cell lysis required
XTTSolubleDirect spectrophotometryRequires electron mediators (e.g., PMS); lower sensitivity
MTSSolubleDirect spectrophotometryMembrane impermeability necessitates extracellular reduction

Q. How can researchers address conflicting viability results between m-Tolyltetrazolium-based assays and alternative methods (e.g., ATP assays)?

Discrepancies often arise from:

  • Metabolic heterogeneity : Tetrazolium assays measure mitochondrial activity, while ATP assays reflect total metabolic energy. Cells with impaired mitochondria (but active glycolysis) may show low formazan but normal ATP .
  • Compound interference : Test agents that inhibit dehydrogenases or absorb at 540 nm (e.g., anthracyclines) require validation via orthogonal methods (e.g., Calcein-AM staining) .
    Methodological recommendations:
  • Perform dose-response comparisons across multiple assays.
  • Use siRNA knockdown of mitochondrial complexes to validate assay specificity .

Q. What are the limitations of using this compound in single-cell resolution studies?

  • Endpoint assay : Formazan quantification lacks temporal resolution, making it unsuitable for real-time viability tracking.
  • Spatial bias : Insoluble formazan crystals may unevenly distribute in 3D cultures or tissue slices.
  • Low sensitivity : Weak signal in low-biomass samples (e.g., primary neurons).
    Advanced solutions:
  • Couple with fluorescence-based probes (e.g., resazurin) for live-cell imaging .
  • Use microplate readers with enhanced detection limits (e.g., ≤1,000 cells/well) .

Data Analysis & Contradiction Resolution

Q. How should researchers statistically analyze formazan absorbance data to account for plate-edge effects?

  • Normalize raw absorbance values to plate-specific controls (e.g., median of 8–12 negative control wells).
  • Apply Z-score normalization or mixed-effects models to address spatial variability .
  • Include technical replicates (≥3 wells per condition) and report standard deviations.

Q. What validation steps are required when adapting m-Tolyltetrazolium assays to non-mammalian systems (e.g., plant or bacterial cells)?

  • Confirm mitochondrial reductase activity via positive controls (e.g., succinate dehydrogenase inhibitors).
  • Adjust tetrazolium concentration (e.g., 0.1–0.3 mg/mL for bacterial biofilms) .
  • Validate with alternative viability markers (e.g., CFU counts for bacteria) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.